3-[(4-tert-butylphenyl)sulfonyl]-N-(4-ethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine
Description
This compound is a triazoloquinazoline derivative characterized by a 4-tert-butylphenylsulfonyl group at position 3 and a 4-ethylphenylamine substituent at position 3. Its molecular formula is C₂₈H₃₀N₅O₂S, with a monoisotopic mass of approximately 508.212 g/mol. It is commercially available (Santa Cruz Biotechnology, sc-493738) for research applications, though its specific biological activities remain underexplored in the provided evidence.
Properties
IUPAC Name |
3-(4-tert-butylphenyl)sulfonyl-N-(4-ethylphenyl)triazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N5O2S/c1-5-18-10-14-20(15-11-18)28-24-22-8-6-7-9-23(22)32-25(29-24)26(30-31-32)35(33,34)21-16-12-19(13-17-21)27(2,3)4/h6-17H,5H2,1-4H3,(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOLVFTDQHKKHRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[(4-tert-butylphenyl)sulfonyl]-N-(4-ethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a complex organic molecule notable for its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, antimicrobial effects, and other pharmacological applications.
Chemical Structure and Properties
The compound features a quinazoline core substituted with a triazole ring and various aromatic groups, including a sulfonyl group attached to a tert-butylphenyl moiety and an ethylphenyl group. Its molecular formula is with a molecular weight of approximately 485.6 g/mol .
Key Structural Features
- Quinazoline Core : Known for various biological activities, including anticancer and antimicrobial effects.
- Triazole Ring : Often associated with enhanced pharmacological properties.
- Sulfonyl Group : Enhances solubility and bioavailability.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of quinazoline derivatives. The compound has shown promising cytotoxic effects against various cancer cell lines.
Case Studies
-
Cytotoxicity Against Cancer Cell Lines :
- A study demonstrated that compounds similar to the target compound exhibited significant cytotoxicity against prostate cancer (PC3), breast cancer (MCF-7), and colon cancer (HT-29) cells. For instance, related quinazoline derivatives displayed IC50 values ranging from 10 µM to 12 µM across these cell lines .
- The presence of the triazole moiety is believed to enhance the antiproliferative activity, making it a candidate for further investigation in cancer therapy.
- Mechanism of Action :
Antimicrobial Activity
The compound's structural characteristics suggest potential antimicrobial properties as well. Quinazoline derivatives are known for their antibacterial and antifungal activities.
Research Findings
- In vitro studies have indicated that similar quinazoline compounds possess significant antibacterial effects against various pathogens, including those resistant to conventional antibiotics .
- The incorporation of the triazole ring may further enhance the antimicrobial efficacy by disrupting microbial cell wall synthesis or function .
Other Pharmacological Effects
Beyond anticancer and antimicrobial activities, quinazoline derivatives have been explored for their anti-inflammatory and analgesic properties. These effects are attributed to their ability to modulate inflammatory pathways and pain signaling mechanisms.
Data Table: Biological Activities of Related Compounds
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues of Triazoloquinazolines
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
However, thieno-fused triazolopyrimidines exhibit superior anticancer activity compared to triazoloquinazolines, suggesting core flexibility impacts efficacy . Savirin’s quinazolinone moiety (vs. amine in the target compound) may reduce basicity, altering binding interactions .
Sulfonyl Group Modifications :
- tert-Butyl (target) : Increases hydrophobicity, possibly enhancing blood-brain barrier penetration or protein binding.
- Isopropyl (Savirin) : Moderate lipophilicity; associated with antibacterial activity .
- Methyl/ethoxy () : Smaller substituents may reduce steric hindrance, improving solubility but weakening target affinity.
Amine Substituent Variations: 4-Ethylphenyl (target): Balances lipophilicity and electronic effects. Ethyl groups may enhance metabolic stability compared to methyl () or methoxy ().
Q & A
Q. What are the recommended synthetic routes for 3-[(4-tert-butylphenyl)sulfonyl]-N-(4-ethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example:
- Step 1 : Prepare the triazoloquinazoline core by cyclizing 7-chloro precursors with amines under nitrogen atmosphere (e.g., using 4-ethylphenylamine in N-methylpyrrolidone (NMP) at room temperature for 30 minutes) .
- Step 2 : Introduce the sulfonyl group via sulfonylation of the tert-butylphenyl sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine as a catalyst).
- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/light petroleum) for isolation .
Q. How should researchers handle and store this compound to ensure laboratory safety?
- Methodological Answer :
- Handling : Follow P-codes such as P201 (obtain specialized instructions), P210 (avoid heat/open flames), and P264 (wear gloves/eye protection). Use fume hoods to prevent inhalation .
- Storage : Store in airtight containers at –20°C under inert gas (e.g., nitrogen) to prevent degradation. Separate from oxidizing agents and moisture .
Q. What analytical techniques are critical for structural characterization?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to confirm substituent positions (e.g., tert-butyl and ethylphenyl groups).
- Mass Spectrometry : HRMS (ES+) for molecular weight validation (e.g., calculated vs. observed m/z) .
- X-ray Crystallography : Resolve crystal structures to verify stereochemistry (deposit data with CCDC, e.g., CCDC-1441403) .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s bioactivity against kinase targets?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to predict binding affinity to kinase domains (e.g., microtubule-associated targets). Focus on substituent effects: tert-butyl groups enhance hydrophobic interactions, while sulfonyl groups improve solubility .
- QSAR Analysis : Corrogate substituent electronegativity (e.g., fluorine analogs in ) with IC values to design derivatives with higher potency .
Q. What strategies resolve conflicting data in pharmacological assays (e.g., cytotoxicity vs. efficacy)?
- Methodological Answer :
- Replicate Experiments : Use randomized block designs with split-split plots to account for variables like solvent purity or incubation time .
- Control Groups : Include reference compounds (e.g., tubulin inhibitors from ) to benchmark activity.
- Dose-Response Curves : Perform assays across 5–6 concentrations (e.g., 0.1–100 µM) to identify thresholds for toxicity .
Q. How to evaluate environmental stability and degradation pathways?
- Methodological Answer :
- Hydrolysis Studies : Incubate the compound in buffers (pH 4–9) at 37°C for 24–72 hours. Monitor degradation via HPLC-MS to identify hydrolytic cleavage sites (e.g., sulfonyl or triazole bonds) .
- Photolysis : Expose to UV light (254 nm) and analyze by GC-MS for photodegradation products (e.g., quinazoline ring opening) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
